Lutetium citrate
CAS No.: 63917-04-4
Cat. No.: VC19387529
Molecular Formula: C6H5LuO7
Molecular Weight: 364.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63917-04-4 |
|---|---|
| Molecular Formula | C6H5LuO7 |
| Molecular Weight | 364.07 g/mol |
| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylate;lutetium(3+) |
| Standard InChI | InChI=1S/C6H8O7.Lu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
| Standard InChI Key | CYRSNTRURSQFMW-UHFFFAOYSA-K |
| Canonical SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Lu+3] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Bonding
Lutetium citrate (LuCit) is a trimetallic complex where three citrate anions coordinate with a central Lu³⁺ ion. The citrate ligand, a triprotic acid (C₆H₅O₇³⁻), binds via its α-carboxyl and hydroxyl groups, forming a stable chelate structure. Elemental analysis of synthesized LuCit samples confirms a composition consistent with the formula Lu(C₆H₅O₇)·nH₂O, where thermogravimetric studies suggest n = 1–2 . The bonding mechanism involves:
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Carboxylate Coordination: The α-carboxyl groups (C=O) deprotonate and bind to Lu³⁺, evidenced by FTIR peak shifts from 1698 cm⁻¹ (free citrate) to 1605 cm⁻¹ (coordinated) .
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Hydroxyl Interaction: The citrate hydroxyl group (C-O-H) participates in hydrogen bonding, shifting its FTIR absorption from 3498 cm⁻¹ to 3474 cm⁻¹ upon complexation .
Crystallographic Features
XRD analysis reveals that LuCit crystallizes in a monoclinic system (space group P2₁/c), with lattice parameters a = 10.24 Å, b = 6.78 Å, c = 12.56 Å, and β = 105.3° . The Halder-Wagner method calculates an average crystallite size of 68.1 ± 4.2 nm, while Scherrer analysis yields 71.8 ± 1.5 nm, indicating minimal lattice strain .
Table 1: Crystallographic Parameters of Lutetium Citrate
| Parameter | Value | Method |
|---|---|---|
| Crystal System | Monoclinic | PXRD |
| Space Group | P2₁/c | Rietveld Refinement |
| Crystallite Size | 68.1 ± 4.2 nm | Halder-Wagner |
| Lattice Strain | 0.0012 | Williamson-Hall |
Synthesis and Optimization
Hydrothermal Synthesis Protocol
LuCit is synthesized via a two-step process:
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Precipitation of Lutetium Hydroxide:
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Citrate Complexation:
Table 2: Synthesis Conditions and Yields
| Temperature (°C) | Reaction Time (Days) | Yield (%) | Purity (%) |
|---|---|---|---|
| 120 | 14 | 78 | 99.1 |
| 130 | 14 | 85 | 99.4 |
| 140 | 14 | 82 | 98.9 |
Influence of pH and Temperature
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pH Dependence: LuCit forms preferentially at pH 6.2–7.6, where citrate solubility (2.1 × 10⁻⁵ M) exceeds that of Lu(OH)₃ (1.8 × 10⁻⁶ M) .
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Thermal Stability: Prolonged heating above 130°C induces partial decomposition, reducing yields to 82% at 140°C .
Physicochemical Characterization
Spectroscopic Analysis
FTIR spectra of LuCit (Fig. 1) show key vibrational modes:
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ν(C=O): 1605 cm⁻¹ (shifted from 1698 cm⁻¹ in free citrate) .
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δ(C-O): 893 cm⁻¹ and 725 cm⁻¹, indicative of citrate backbone deformation .
Particle Size Distribution
Static light scattering (Malvern Mastersizer 2000) reveals a monomodal distribution:
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d(0.1): 0.41 µm
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d(0.5): 0.55 µm
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d(0.9): 0.96 µm
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Span: (0.96 – 0.41)/0.55 = 1.0, indicating narrow dispersion .
Table 3: Particle Size Statistics
| Metric | Value (µm) |
|---|---|
| d(0.1) | 0.41 |
| d(0.5) | 0.55 |
| d(0.9) | 0.96 |
| Span | 1.0 |
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